Imatinib D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imatinib D4 is a deuterium-labeled version of Imatinib, a tyrosine kinase inhibitor used primarily in the treatment of certain types of cancer, such as chronic myeloid leukemia (CML). The addition of deuterium atoms enhances the metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imatinib D4 is synthesized through a series of chemical reactions starting from basic chemical precursors. This is typically achieved using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis, which requires stringent quality control measures to ensure the purity and consistency of the final product. The process is carried out in specialized chemical reactors, and the product is purified using advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Imatinib D4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of specific atoms or groups within the molecule, often using nucleophilic or electrophilic reagents.
Major Products Formed:
Scientific Research Applications
Imatinib D4 is extensively used in scientific research due to its enhanced stability and biological activity. Its applications include:
Chemistry: Studying the effects of deuterium labeling on drug metabolism and stability.
Biology: Investigating the molecular mechanisms of tyrosine kinase inhibition.
Medicine: Developing new therapeutic strategies for cancer treatment.
Industry: Improving the production processes of deuterium-labeled compounds for pharmaceutical use.
Mechanism of Action
Imatinib D4 exerts its effects by selectively inhibiting the activity of specific tyrosine kinases, including BCR/ABL, PDGFR, v-Abl, and c-kit. By binding to the ATP-binding site of these kinases, this compound prevents their phosphorylation activity, thereby disrupting the signaling pathways that drive cancer cell proliferation.
Molecular Targets and Pathways Involved:
BCR/ABL: A fusion protein associated with CML.
PDGFR: Platelet-derived growth factor receptor involved in cell growth and survival.
v-Abl: Viral oncogene associated with leukemogenesis.
c-kit: A receptor tyrosine kinase involved in cell differentiation and survival.
Comparison with Similar Compounds
Nilotinib
Dasatinib
Bosutinib
Ponatinib
Tofacitinib
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i6D,7D,8D,9D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFNOKKBVMGRW-YKVCKAMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2CCN(CC2)C)[2H])[2H])C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.